

Application Note: Synthesis of 4-Hydroxy Sertraline for Research Applications

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Compound of Interest

Compound Name: 4-Hydroxy Sertraline

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Executive Summary

4-Hydroxy Sertraline is a tertiary alcohol derivative of the selective serotonin reuptake inhibitor (SSRI) Sertraline.[1][2] Structurally, it features a hydroxyl group at the C4 benzylic position of the tetralin ring.[1] Unlike the more common N-desmethyl metabolite, the 4-hydroxy variant represents a significant challenge in synthetic organic chemistry due to the steric hindrance at the quaternary C4 center and the requirement for precise stereochemical control relative to the C1 amine.[1]

Key Applications:

- Pharmacokinetics: Identification of minor oxidative metabolites in hepatic pathways.[1][2]
- Stability Testing: Reference standard for oxidative degradation products of Sertraline APIs.[1][2]
- Structural Biology: Probing the binding pocket tolerance of the Serotonin Transporter (SERT).[1][2]

Chemical Identity & Retrosynthesis[1][2]

Target Molecule[1][2][3][4][5][6]

- Name: **4-Hydroxy Sertraline**[1][2][3]

- IUPAC: 4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-4-hydroxy-N-methyl-1-naphthalenamine[1][2]
- CAS: 1554653-71-2[1][2]
- Molecular Formula: C₁₇H₁₇Cl₂NO[1][2][4]
- Molecular Weight: 322.23 g/mol [1][2][3]

Retrosynthetic Logic

The synthesis is best approached via a Late-Stage Functionalization strategy or a Divergent Synthesis from the key intermediate Sertralone.[1][2] Direct hydroxylation of Sertraline is chemically inefficient due to competing N-oxidation.[1][2] Therefore, the optimal route involves the oxidation of the ketone intermediate (Sertralone) to the 4-Hydroxy Sertralone, followed by reductive amination.[1]

Figure 1: Retrosynthetic disconnection showing the oxidation of Sertralone as the pivotal step.[1][2]

Experimental Protocols

Step 1: Synthesis of 4-Hydroxy Sertralone

Objective: Introduce a hydroxyl group at the C4 benzylic position of Sertralone.[1][2]

Mechanism: Radical bromination followed by hydrolysis (Wohl-Ziegler reaction sequence).[1][2]

Materials:

- Sertralone [4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone] (10.0 g, 34.3 mmol)[1][2]
- N-Bromosuccinimide (NBS) (6.7 g, 37.7 mmol)[1][2]
- AIBN (Azobisisobutyronitrile) (0.56 g, 3.4 mmol)[1][2]
- Carbon Tetrachloride (CCl₄) or Trifluorotoluene (Green alternative) (100 mL)[1][2]
- Acetone/Water (1:1 mixture) (150 mL)

- Silver Carbonate (Ag_2CO_3) (optional for mild hydrolysis)[1][2]

Protocol:

- Bromination: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve Sertralone (10 g) in anhydrous CCl_4 (100 mL).
- Add NBS (6.7 g) and AIBN (0.56 g).
- Reflux the mixture under nitrogen for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) for the disappearance of starting material and appearance of the 4-bromo intermediate.[1][2]
- Filtration: Cool the reaction to 0°C . Filter off the precipitated succinimide byproducts. Evaporate the solvent in vacuo to yield the crude 4-bromo-sertralone.[1][2]
- Hydrolysis: Dissolve the crude bromide in Acetone/Water (150 mL). Add Ag_2CO_3 (0.5 eq) or simply reflux with water if the bromide is labile (benzylic bromides are highly reactive).[1][2]
- Stir at 50°C for 3 hours.
- Workup: Extract with Ethyl Acetate (3 x 50 mL). Wash organic layer with brine, dry over Na_2SO_4 , and concentrate.[1]
- Purification: Purify via flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes) to isolate 4-Hydroxy Sertralone.

Expected Yield: 60–70% Key Data Point: Appearance of a quaternary alcohol signal in ^{13}C NMR (~ 75 ppm).[1][2]

Step 2: Reductive Amination to 4-Hydroxy Sertraline

Objective: Convert the C1 ketone to the N-methyl amine while preserving the C4 hydroxyl group.[1][2] Challenge: The C4-OH makes the molecule sensitive to dehydration (aromatization to naphthalene derivative).[1][2] Mild reducing agents are required.[1][2]

Materials:

- 4-Hydroxy Sertralone (5.0 g, 16.3 mmol)[1][2]

- Methylamine (2.0 M in THF) (25 mL, 50 mmol)[1][2]
- Titanium(IV) Isopropoxide (Ti(OiPr)₄) (9.3 g, 32.6 mmol)[1][2]
- Sodium Borohydride (NaBH₄) (1.2 g, 32.6 mmol)[1][2]
- Ethanol (Absolute) (50 mL)

Protocol:

- Imine Formation: In a dry flask, combine 4-Hydroxy Sertralone (5 g) and Methylamine in THF (25 mL).
- Add Ti(OiPr)₄ dropwise.[1][2] Stir at room temperature for 12 hours under nitrogen. The solution will turn yellow/orange, indicating imine formation.[1]
- Reduction: Dilute the reaction mixture with Ethanol (50 mL).
- Cool to 0°C. Add NaBH₄ portion-wise (Caution: Gas evolution).
- Allow the mixture to warm to room temperature and stir for 4 hours.
- Quench: Quench the reaction by adding 2N NaOH (20 mL). A white precipitate (TiO₂) will form.[1][2]
- Filtration: Filter the mixture through a Celite pad. Wash the pad with EtOAc.[1][2]
- Extraction: Concentrate the filtrate to remove Ethanol/THF. Extract the aqueous residue with DCM (3 x 50 mL).
- Isolation: Dry organic phase (MgSO₄) and concentrate to yield crude **4-Hydroxy Sertraline** (mixture of diastereomers).[1][2]

Step 3: Purification and Diastereomeric Separation

Since the reaction creates a new chiral center at C1 (relative to the fixed/racemic C4), you will obtain pairs of diastereomers (cis/trans).[2]

Method: High-Performance Liquid Chromatography (HPLC)[1][2]

- Column: C18 Preparative Column (e.g., Waters XBridge, 5 μ m, 19x150 mm)
- Mobile Phase A: 0.1% Ammonium Formate in Water[1]
- Mobile Phase B: Acetonitrile
- Gradient: 20% B to 80% B over 20 minutes.
- Detection: UV at 220 nm and 275 nm.[1][2]

Fraction Collection: Collect the major peaks.[1][2] The cis-isomer (analogous to Sertraline) is typically the more polar fraction due to intramolecular H-bonding interactions between the C1-amine and C4-hydroxyl.[1][2]

Analytical Characterization

To validate the synthesis, compare the isolated product against the following theoretical parameters.

Parameter	Specification	Method
Appearance	White to Off-white Solid	Visual
Purity	> 98.0%	HPLC (AUC)
MS (ESI+)	[M+H] ⁺ = 322.08 (approx)	LC-MS
¹ H NMR (DMSO-d ₆)	δ 7.5 (d, Ar-H), δ 7.2 (m, Ar-H), δ 2.3 (s, N-CH ₃)	500 MHz NMR
Stereochemistry	Diastereomeric Ratio (dr) report required	Chiral HPLC

Critical Quality Attribute (CQA): The absence of the Naphthalene derivative (aromatized byproduct) is crucial. Check for the absence of aromatic protons in the 7.8–8.5 ppm region distinct from the dichlorophenyl ring.[1]

Safety & Handling

- Titanium(IV) Isopropoxide: Moisture sensitive.[1][2][5] Hydrolyzes to release isopropanol and TiO₂. [1][2] Handle under inert atmosphere.
- N-Bromosuccinimide: Irritant.[1][2] Avoid inhalation of dust.[1][2]
- Sertraline Derivatives: Potent biologically active compounds.[1][2] Treat all intermediates as potential SSRIs.[1][2]
 - PPE: Nitrile gloves, lab coat, safety glasses, and P2/N95 respirator when handling powders.[1]
 - Containment: Weigh all solids inside a fume hood.

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